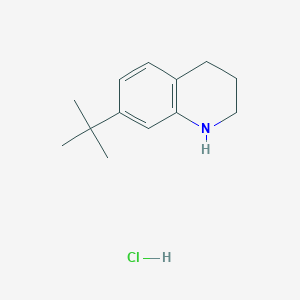

![molecular formula C9H11BrN2O2 B2629749 4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197827-99-7](/img/structure/B2629749.png)

4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1031. It is intended for research use only1.

Synthesis Analysis

While specific synthesis methods for “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” were not found, similar compounds such as “2-Bromopyridin-3-amine” and “4-Amino-3-bromopyridine” have been synthesized and studied23. Further research and experimentation would be required to determine the optimal synthesis method for this specific compound.

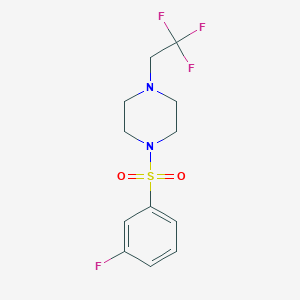

Molecular Structure Analysis

The molecular structure of “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” consists of a pyridine ring attached to an oxolane ring via an oxygen atom1. The pyridine ring carries a bromine atom and the oxolane ring carries an amine group1.

Chemical Reactions Analysis

The specific chemical reactions involving “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not available in the current literature. However, similar compounds such as “2-Bromopyridin-3-amine” and “4-Amino-3-bromopyridine” have been used in various chemical reactions23.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not fully documented. However, it is known that its molecular weight is 259.1031.

Applications De Recherche Scientifique

Catalysis and Chemical Reactions

- The compound has been used as a substrate in copper-catalyzed amination reactions, showcasing excellent yields and mild reaction conditions, indicating its utility in chemical synthesis processes (Lang et al., 2001).

- Palladium-Xantphos complexes have been utilized to catalyze the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, yielding high chemoselectivity and isolated yields, demonstrating the compound's relevance in selective chemical transformation (Ji et al., 2003).

Mechanistic Studies in Organic Synthesis

- The amination mechanisms of various bromopyridines, including the conversion of 4-bromopyridine-N-oxides, have been studied, providing insights into SNAr2 (AE) reaction patterns, which are essential for understanding the reactivity and pathways in organic synthesis (Martens & Hertog, 2010).

- Investigations into the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines have unraveled the mechanisms of ring closure reactions in auto-tandem amination, shedding light on the interplay between Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).

Safety And Hazards

The safety and hazards associated with “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not well-documented. It is recommended to handle this compound with appropriate safety measures.

Orientations Futures

The future research directions for “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” could involve exploring its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Further studies could also focus on determining its physical and chemical properties, as well as safety and hazards.

Please note that this information is based on the current available data and further research may provide additional insights.

Propriétés

IUPAC Name |

4-(5-bromopyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOOCFQPKZACAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)

![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)

![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)

![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)